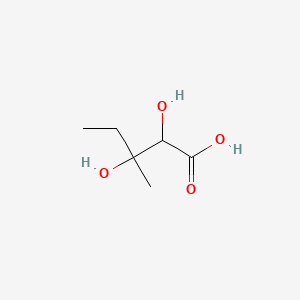

2,3-ジヒドロキシ-3-メチルペンタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2,3-ジヒドロキシ吉草酸は、ヒドロキシ脂肪酸のクラスに属する有機化合物です。これらは、鎖にヒドロキシル基を持つ脂肪酸です。 2,3-ジヒドロキシ吉草酸の化学式はC6H12O4で、分子量は148.1571 g/molです

2. 製法

合成経路と反応条件: 2,3-ジヒドロキシ吉草酸の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、吉草酸のヒドロキシル化です。 このプロセスは、通常、吉草酸分子の2位と3位にヒドロキシル基を導入するために、制御された条件下で過マンガン酸カリウム(KMnO4)または四酸化オスミウム(OsO4)などの強力な酸化剤を使用する必要があります .

工業的製造方法: 工業的な環境では、2,3-ジヒドロキシ吉草酸の製造は、バイオテクノロジープロセスによって最適化できます。たとえば、クレブシエラ・ニューモニエ菌は、発酵によって2,3-ジヒドロキシ吉草酸を生成するように遺伝子操作されています。 ilvD遺伝子などの代謝経路における特定の遺伝子を破壊することにより、細菌は培養液中に大量の化合物を蓄積できます 。この方法は、高い変換率と最終力価を提供するため、大規模生産に適しています。

科学的研究の応用

2,3-Dihydroxy-Valerianic Acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or antioxidant agent.

Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

作用機序

2,3-ジヒドロキシ吉草酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物のヒドロキシル基は、酵素や受容体との水素結合やその他の相互作用に関与できます。これらの相互作用は、さまざまな生物学的経路の活性を調節し、観察された効果をもたらす可能性があります。 たとえば、特定の受容体のアロステリックモジュレーターとして作用し、その活性と下流のシグナル伝達経路に影響を与える可能性があります .

6. 類似の化合物との比較

2,3-ジヒドロキシ吉草酸は、次のような他の類似の化合物と比較できます。

2,3-ジヒドロキシイソバレレート: クレブシエラ・ニューモニエ菌などの微生物によって生成される、バリンとロイシンの生合成における中間体.

2,3-ジヒドロキシ-3-メチルバレレート: 類似の化学的性質を持つが、生物学的役割が異なる関連化合物.

2,3-ジヒドロキシ吉草酸の独自性は、その特定のヒドロキシル化パターンと、さまざまな分野におけるその潜在的な応用にあります。さまざまな化学反応を起こす能力と、生物学的経路における役割により、研究と産業における貴重な化合物となっています。

生化学分析

Biochemical Properties

2,3-Dihydroxy-3-methylpentanoic acid is synthesized by the action of acetolactate mutase, which converts α-aceto-α-hydroxybutyrate into 3-hydroxy-2-keto-3-methylpentanoate. This intermediate is then reduced by NAD(P)H to form 2,3-Dihydroxy-3-methylpentanoic acid . The compound interacts with dihydroxyacid dehydratase, which catalyzes its conversion into 2-keto-3-methylvalerate and water . These interactions highlight the compound’s role in the isoleucine biosynthesis pathway.

Cellular Effects

2,3-Dihydroxy-3-methylpentanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an intermediate in isoleucine metabolism, it affects the availability of isoleucine and its derivatives, which are essential for protein synthesis and other cellular functions . The compound’s impact on cellular metabolism can influence cell growth, differentiation, and overall cellular health.

Molecular Mechanism

At the molecular level, 2,3-Dihydroxy-3-methylpentanoic acid exerts its effects through specific binding interactions with enzymes involved in the isoleucine biosynthesis pathway. The compound binds to acetolactate mutase and dihydroxyacid dehydratase, facilitating the conversion of intermediates in the pathway . These interactions are crucial for maintaining the flux of metabolites through the pathway and ensuring the efficient synthesis of isoleucine.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,3-Dihydroxy-3-methylpentanoic acid can influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,3-Dihydroxy-3-methylpentanoic acid can vary with different dosages in animal models. Low to moderate doses of the compound are generally well-tolerated and can enhance isoleucine metabolism . High doses may result in toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2,3-Dihydroxy-3-methylpentanoic acid is involved in the isoleucine biosynthesis pathway. It is synthesized from α-aceto-α-hydroxybutyrate by acetolactate mutase and subsequently reduced to form the compound . The compound is then converted into 2-keto-3-methylvalerate by dihydroxyacid dehydratase . These metabolic pathways are essential for the production of isoleucine and its derivatives, which play critical roles in cellular metabolism.

Transport and Distribution

Within cells, 2,3-Dihydroxy-3-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of the compound within tissues can influence its availability for metabolic processes and its overall biological activity.

Subcellular Localization

2,3-Dihydroxy-3-methylpentanoic acid is localized in specific subcellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of the compound can affect its activity and function, including its interactions with enzymes and other biomolecules involved in isoleucine metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-Valerianic Acid can be achieved through several methods. One common approach involves the hydroxylation of valerianic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the 2 and 3 positions of the valerianic acid molecule .

Industrial Production Methods: In an industrial setting, the production of 2,3-Dihydroxy-Valerianic Acid can be optimized through biotechnological processes. For example, the bacterium Klebsiella pneumoniae has been engineered to produce 2,3-Dihydroxy-Valerianic Acid through fermentation. By disrupting specific genes in the metabolic pathway, such as the ilvD gene, the bacterium can accumulate significant amounts of the compound in its culture broth . This method offers a high conversion ratio and final titer, making it suitable for large-scale production.

化学反応の分析

反応の種類: 2,3-ジヒドロキシ吉草酸は、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 2,3-ジヒドロキシ吉草酸のヒドロキシル基は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、対応するケトンまたはカルボン酸に酸化できます。

還元: 化合物は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、ジオールまたはアルコールに還元できます。

置換: ヒドロキシル基は、塩化チオニル(SOCl2)または三臭化リン(PBr3)などの試薬との反応によって、他の官能基で置換できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じることができ、還元はジオールまたはアルコールを生じることがあります .

4. 科学研究への応用

2,3-ジヒドロキシ吉草酸は、幅広い科学研究への応用を持っています。

化学: さまざまな有機化合物の合成における中間体として、および化学反応における試薬として使用されます。

生物学: 化合物は、代謝経路における役割と、特定の疾患のバイオマーカーとしての可能性について研究されています。

医学: 抗炎症剤または抗酸化剤としての使用など、その潜在的な治療効果を探求する研究が進められています。

類似化合物との比較

2,3-Dihydroxy-Valerianic Acid can be compared with other similar compounds, such as:

2,3-Dihydroxyisovalerate: An intermediate in the biosynthesis of valine and leucine, produced by microorganisms like Klebsiella pneumoniae.

2,3-Dihydroxy-3-methylvalerate: A related compound with similar chemical properties but different biological roles.

The uniqueness of 2,3-Dihydroxy-Valerianic Acid lies in its specific hydroxylation pattern and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its role in biological pathways make it a valuable compound for research and industrial applications.

特性

CAS番号 |

562-43-6 |

|---|---|

分子式 |

C6H12O4 |

分子量 |

148.16 g/mol |

IUPAC名 |

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/t4-,6+/m0/s1 |

InChIキー |

PDGXJDXVGMHUIR-UJURSFKZSA-N |

SMILES |

CCC(C)(C(C(=O)O)O)O |

異性体SMILES |

CC[C@](C)([C@H](C(=O)O)O)O |

正規SMILES |

CCC(C)(C(C(=O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2,3-Dihydroxy-3-methylpentanoic acid?

A1: 2,3-Dihydroxy-3-methylpentanoic acid, often abbreviated as DHI, plays a crucial role in the biosynthesis of isoleucine, an essential amino acid. [] It serves as a substrate for the enzyme αβ-dihydroxyacid dehydratase, which catalyzes a key dehydration step in the isoleucine biosynthetic pathway. [, ]

Q2: How does the structure of 2,3-Dihydroxy-3-methylpentanoic acid influence its activity as a substrate for αβ-dihydroxyacid dehydratase?

A2: Studies have shown that the stereochemistry of 2,3-Dihydroxy-3-methylpentanoic acid is crucial for its recognition and activity with the enzyme. Specifically, only the 2R,3R-isomer of DHI supports the growth of isoleucine-requiring strains of Salmonella typhimurium and acts as a substrate for the αβ-dihydroxyacid dehydratase. [] This highlights the stereospecificity of the enzyme, which only utilizes substrates with the 2R configuration. [] Additionally, the size of the alkyl substituent at C-3 significantly impacts enzyme activity. For example, replacing the methyl group with a propyl group greatly reduces activity, while a butyl group almost completely abolishes it. []

Q3: Can you describe the stereospecific mechanism of αβ-dihydroxyacid dehydratase with 2,3-Dihydroxy-3-methylpentanoic acid?

A3: The αβ-dihydroxyacid dehydratase exhibits stereospecificity by removing the proton from C-3 of the substrate that occupies the same stereochemical position as the departing hydroxyl group. [] This suggests a concerted mechanism where proton abstraction and hydroxyl group elimination occur in a coordinated manner.

Q4: Beyond its role in isoleucine biosynthesis, has 2,3-Dihydroxy-3-methylpentanoic acid been found in other natural contexts?

A4: Interestingly, 2,3-Dihydroxy-3-methylpentanoic acid is also found as the esterifying acid of strigosine, a pyrrolizidine alkaloid. [] This finding suggests a potential broader role for this compound in natural product biosynthesis.

Q5: Are there any synthetic routes available for obtaining specific isomers of 2,3-Dihydroxy-3-methylpentanoic acid?

A5: Yes, researchers have successfully synthesized various isomers of 2,3-Dihydroxy-3-methylpentanoic acid. For instance, the (2R,3S)-(-)-2,3-Dihydroxy-3-methylpentanoic acid was synthesized from a sugar derivative, demonstrating the potential for chirally controlled synthesis of this biologically relevant compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。